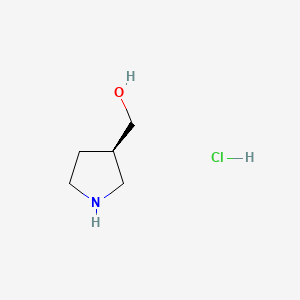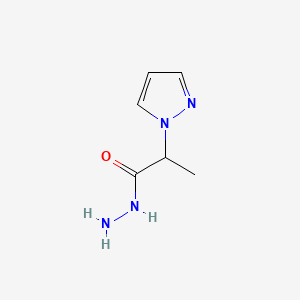
(R)-Pyrrolidin-3-ylmethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-Pyrrolidin-3-ylmethanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polar [3+2] Cycloaddition Reactions
(R)-Pyrrolidin-3-ylmethanol hydrochloride is utilized in synthetic chemistry, particularly in polar [3+2] cycloaddition reactions. This process is crucial for synthesizing pyrrolidines, which are heterocyclic organic compounds with significant biological effects and applications in medicine, dyes, and agrochemical substances. The study of pyrrolidines chemistry is vital for advancing scientific knowledge in these domains (Żmigrodzka et al., 2022).
Development of Integrin Inhibitors
In the pharmaceutical field, derivatives of this compound have been instrumental in developing new therapeutic agents. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids synthesized through a diastereoselective route exhibited high affinity and selectivity for the αvβ6 integrin, identifying potential therapeutic agents for idiopathic pulmonary fibrosis treatment (Procopiou et al., 2018).
Synthesis of High-Spin Manganese Clusters
In material science, this compound derivatives have contributed to constructing high-spin manganese clusters. These compounds, with their ability to form complex structures like a MnIII dimer and a 2-D honeycomb network, are of interest for their magnetic properties and potential applications in magnetic materials (Bai et al., 2018).
Investigation of Cytotoxicity in Novel Hydrazone Compounds
Research into the cytotoxic properties of novel hydrazone compounds containing the pyrrolidine moiety has shown that these compounds exhibit potent cytotoxicity towards certain cancer cell lines. This finding suggests that this compound derivatives could play a role in developing new cancer treatments by targeting mitochondrial respiration as a mechanism of action (Kucukoglu et al., 2018).
Corrosion Inhibition
In the field of corrosion science, pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel in acidic environments. These studies highlight the potential of this compound derivatives in industrial applications where corrosion resistance is critical (Bouklah et al., 2006).
Properties
IUPAC Name |
[(3R)-pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSPXNVYBCMWAR-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656413 |
Source


|
| Record name | [(3R)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227157-98-3 |
Source


|
| Record name | [(3R)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-pyrrolidin-3-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)


![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)


![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)






